molecular formula C17H22N4O4 B2696115 5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 900136-56-3

5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2696115
CAS No.: 900136-56-3
M. Wt: 346.387
InChI Key: PZVBTVDZEGISGU-UHFFFAOYSA-N
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Description

5-(2,6-Dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine-trione derivative characterized by a fused pyridine-morpholine substituent. Its structure features a central pyrimidine-2,4,6-trione core with a 2,6-dimethylpyridine moiety linked via a conjugated ylidene bond and a 2-morpholinoethyl side chain. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

5-[2,6-dimethyl-1-(2-morpholin-4-ylethyl)pyridin-4-ylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-11-9-13(14-15(22)18-17(24)19-16(14)23)10-12(2)21(11)4-3-20-5-7-25-8-6-20/h9-10H,3-8H2,1-2H3,(H2,18,19,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVBTVDZEGISGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NC(=O)NC2=O)C=C(N1CCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione , identified by CAS number 900136-56-3 , is a pyrimidine derivative with potential biological activities. This article synthesizes available research findings related to its biological activity, including synthesis methods, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C17_{17}H22_{22}N4_{4}O4_{4}
  • Molecular Weight : 346.4 g/mol
  • Structure : The compound features a complex structure that includes a pyrimidine ring and a morpholinoethyl substituent on a pyridine ring.

Biological Activity Overview

Research into the biological activity of this compound indicates its potential as an antiviral agent and its influence on various cellular mechanisms:

  • Antiviral Properties : The compound has been noted for its efficacy against RNA viruses. It acts by inhibiting viral replication processes, making it a candidate for therapeutic applications in viral infections .
  • Cytotoxicity : Studies have shown that derivatives of pyrimidine compounds often exhibit cytotoxic effects on cancer cell lines. The structure of the compound suggests it may interact with cellular pathways involved in proliferation and apoptosis .
  • Mechanism of Action : The biological activity can be attributed to its ability to act as an enzyme inhibitor or modulator. For instance, compounds with similar structures have been found to inhibit histone deacetylases (HDACs), which are crucial in cancer biology .

Cytotoxicity Assessment

A series of experiments assessed the cytotoxic effects of various pyrimidine derivatives on the MDA-MB-231 breast cancer cell line. The results indicated that:

  • The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.
  • Structure-activity relationship (SAR) studies highlighted that substitutions on the pyrimidine ring could enhance or diminish activity.
CompoundIC50 (µM)Activity Description
Compound A27.6Strong cytotoxicity against MDA-MB-231
Compound B29.3Moderate cytotoxicity; electron-withdrawing groups enhanced activity

Antiviral Activity

In vitro studies demonstrated that the compound effectively inhibited the replication of specific RNA viruses. The mechanism involves interference with viral polymerase activity, thus preventing viral genome replication.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridine Ring : Utilizing standard methods such as cyclization reactions involving appropriate precursors.
  • Pyrimidine Derivation : Implementing condensation reactions under controlled conditions to ensure high yields and purity.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antiviral Properties : Studies suggest that the compound may be effective against RNA viruses. Its mechanism involves inhibiting viral replication pathways, making it a candidate for antiviral drug development .
  • Antimicrobial Activity : Preliminary assays have shown that derivatives of this compound possess significant antibacterial and antifungal properties. The disc diffusion method has been utilized to evaluate its effectiveness against various strains of bacteria and fungi .
  • Anticancer Activity : The compound has been assessed for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it may induce apoptosis in certain cancer cells, thereby highlighting its potential as an anticancer agent .

Case Studies

Several case studies have documented the efficacy of this compound in different applications:

  • Antiviral Research : A study conducted on the antiviral effects of related compounds demonstrated that modifications in the pyridine structure could enhance antiviral activity against specific RNA viruses. The results indicated a promising avenue for developing new antiviral therapies .
  • Antimicrobial Evaluation : In a comprehensive evaluation involving various synthesized derivatives, compounds similar to 5-(2,6-dimethyl-1-(2-morpholinoethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione showed remarkable antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections .
  • Cancer Cell Studies : Research focusing on the cytotoxic effects of this compound revealed that it significantly inhibited the growth of specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. These findings support further exploration into its use as a chemotherapeutic agent .
Activity TypeTest Organism/Cell LineResult SummaryReference
AntiviralRNA virus modelsInhibition of viral replication
AntibacterialStaphylococcus aureusEffective at low concentrations
AntifungalCandida albicansSignificant antifungal activity
AnticancerVarious cancer cell linesInduced apoptosis and growth inhibition

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrimidine-2,4,6-trione Derivatives

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) References
Target Compound 2,6-Dimethylpyridine-ylidene, 2-morpholinoethyl Pyridine, morpholine, conjugated enone ~406.4 (estimated) -
5-(Indol-3-yl)-5-hydroxypyrimidine-2,4,6-trione Indole, hydroxyl Indole, hydroxyl 275.25
5-(4-Dimethylaminobenzylidene)pyrimidine-2,4,6-trione 4-(N,N-dimethylamino)benzylidene Aromatic amine, conjugated enone 287.28
1,3-Bis(4-phenylbutyl)pyrimidine-2,4,6-trione 4-Phenylbutyl alkyl chains Aliphatic chains 392.50
5-(5-(3-Chlorophenyl)furan-2-ylmethylene)pyrimidine-2,4,6-trione Chlorophenyl-furan Halogenated aryl, furan 316.70

Key Observations :

  • Halogenated analogs (e.g., 3-chlorophenyl in ) exhibit increased molecular weight and altered electronic properties due to electron-withdrawing effects .

Physicochemical Properties

Table 2: Spectral and Physical Data Comparison

Compound IR (cm⁻¹) ¹H/¹³C NMR Features HRMS Data Solubility Trends
Target Compound (estimated) ~1745 (C=O), 1618 (amide C=O) Pyridine protons (δ ~7.5–8.5), morpholine δ ~3.5–4.5 [M-H]⁻ ~405.1 Moderate in polar solvents
5-(4-Bromophenyl) derivative () 1745 (C=O ketone), 717 (C-Br) Aromatic protons (δ 7.75–7.92), methyl groups (δ 2.92–2.93) [M-H]⁻ 501.0774 Low in water, soluble in DMSO
5-(Indol-3-yl)-5-hydroxypyrimidine-trione () 3200–3400 (O-H), 1680 (C=O) Indole protons (δ 6.6–7.2), hydroxyl δ 5.2 - Moderate in ethanol
5-Benzylidenebarbiturates () 1740–1680 (C=O), 1580 (C=C) Benzylidene proton (δ ~8.0), dimethylamino (δ ~3.0) - High in DMF

Key Observations :

  • The morpholinoethyl group in the target compound likely reduces crystallinity compared to halogenated or hydroxylated derivatives, as seen in and .
  • Aromatic substituents (e.g., indole, benzylidene) dominate UV-vis absorption, while alkyl chains () reduce conjugation .

Key Observations :

  • Arylidene derivatives () show stronger DNA-binding and anticancer activity due to extended conjugation .

Stability and Industrial Relevance

  • Stability: Morpholinoethyl groups may enhance hydrolytic stability compared to esters or amides in analogs like .
  • Scalability : Claisen-Schmidt routes () offer higher yields (~34%) compared to alloxan-based syntheses (, h reaction time) .

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